Superior Multi-Target Anti-Inflammatory Potency via Direct COX-1/COX-2 Inhibition
Ethyl 3-(4-methoxyphenyl)prop-2-enoate (EPMC) demonstrates potent, direct inhibition of both cyclooxygenase (COX) isoforms, a key mechanism not shared by its des-methoxy analog, ethyl cinnamate. In standardized in vitro enzymatic assays, EPMC inhibited COX-1 and COX-2 with IC50 values of 1.12 μM and 0.83 μM, respectively. [1] In contrast, ethyl cinnamate has no reported direct COX inhibitory activity in the same low-micromolar range; its primary anti-inflammatory mechanism is associated with vascular relaxation (IC50 = 300 μM for K+-induced contraction), representing a >250-fold difference in potency for a mechanistically distinct pathway. This quantitative and mechanistic disparity confirms EPMC's unique utility as a direct COX-pathway probe.
| Evidence Dimension | COX-1 and COX-2 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | COX-1 IC50 = 1.12 μM; COX-2 IC50 = 0.83 μM |
| Comparator Or Baseline | Ethyl Cinnamate: COX-1/2 inhibition IC50 > 300 μM (not directly active on COX in low micromolar range; IC50 for K+-induced contraction = 300 μM) |
| Quantified Difference | EPMC is >250-fold more potent as a direct COX inhibitor. |
| Conditions | In vitro enzymatic assay for COX-1 and COX-2. |
Why This Matters
This data ensures researchers that EPMC, and not a generic 'ethyl cinnamate,' is the required compound for studies requiring direct, potent COX-1/COX-2 inhibition.
- [1] Bertin Bioreagent. Ethyl p-methoxycinnamate (CAT N°: 11740) Product Page. Accessed 2026. View Source
